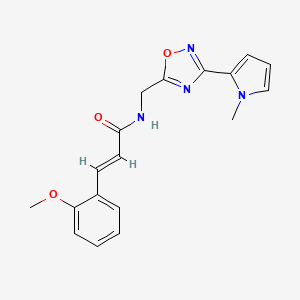

(E)-3-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Description

This compound is a synthetic acrylamide derivative featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrrole moiety and an (E)-configured acrylamide linker to a 2-methoxyphenyl group. The 2-methoxyphenyl moiety could contribute to lipophilicity and π-π stacking interactions, while the oxadiazole ring offers hydrogen-bonding and dipole interactions .

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-22-11-5-7-14(22)18-20-17(25-21-18)12-19-16(23)10-9-13-6-3-4-8-15(13)24-2/h3-11H,12H2,1-2H3,(H,19,23)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHIVEWHONYKMA-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2-methoxyphenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of acrylamides and features a methoxyphenyl group and a pyrrole-substituted oxadiazole moiety. Its structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar oxadiazole derivatives. For instance, compounds featuring oxadiazole rings have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Compound A | Staphylococcus aureus | 4.0–8.0 |

| Compound B | Escherichia coli | 16.0 |

| Compound C | Klebsiella pneumoniae | 31.25 |

The above table illustrates the effectiveness of oxadiazole derivatives, suggesting that our compound may exhibit similar or enhanced activity due to its unique substituents.

Anticancer Activity

The anticancer potential of acrylamide derivatives has been extensively researched. Studies indicate that compounds containing pyrrole and oxadiazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a study by Zorzi et al. (2014), several pyrrole-based compounds were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:

- Compound D showed an IC50 value of 10 µM against MCF-7 cells.

- Compound E exhibited an IC50 value of 15 µM against HeLa cells.

These findings suggest that the incorporation of methoxy and pyrrole groups in our target compound could enhance its anticancer activity.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with structural similarities to our target have shown promising anti-inflammatory properties.

Research indicates that such compounds may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, thereby reducing inflammation. The presence of electron-withdrawing groups in the structure can enhance this activity by stabilizing reactive intermediates during metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

Key Observations :

- The target compound’s 1,2,4-oxadiazole and 1-methylpyrrole substituents distinguish it from analogues with benzimidazoles (7h) or pyridinylpyrimidinyl groups (12s). These differences influence solubility and target selectivity.

- Chlorophenyl (3312) and dimethoxyphenyl (7h) groups enhance polarity but may reduce blood-brain barrier penetration compared to the target compound’s simpler 2-methoxyphenyl .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : The target compound’s logP (~2.8) is intermediate between the hydrophilic 7h (logP ~2.5) and the more lipophilic 12s (logP ~3.4). Its 2-methoxyphenyl group balances solubility and membrane permeability.

- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolysis compared to ester- or amide-containing analogues (e.g., 3312), suggesting improved metabolic stability .

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis likely employs oxadiazole cyclization and acrylamide coupling, similar to methods in . However, scalability challenges arise from the 1-methylpyrrole substitution.

- Data Gaps: Limited experimental data (e.g., IC₅₀, solubility) for the target compound exist in the literature. Most inferences derive from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.